REACTION_CXSMILES
|
[Mg].II.[CH3:4][C:5]1[CH:6]=[C:7](Br)[CH:8]=[CH:9][CH:10]=1.[F:12][C:13]([F:20])([CH:17]([F:19])[F:18])[C:14](O)=[O:15].Cl>C(OCC)C>[F:12][C:13]([F:20])([CH:17]([F:19])[F:18])[C:14]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:4])[CH:10]=1)=[O:15]
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
25.61 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C(F)F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added at room temperature
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The diethyl ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The recovered diethyl ether solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=15/1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)C1=CC(=CC=C1)C)(C(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |